N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a pyridazine ring (a six-membered ring with two nitrogen atoms), and several fluorine-substituted phenyl groups (aromatic rings). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridazine ring, followed by the introduction of the fluorine-substituted phenyl groups and the amide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the fluorine-substituted phenyl groups, and the amide group. These groups would likely contribute to the overall shape and electronic structure of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase the compound’s stability and lipophilicity, which could influence its solubility and reactivity .Scientific Research Applications
Antimicrobial Activities
Research into similar compounds has demonstrated notable antimicrobial activities. For instance, studies on semicarbazone derivatives and fluoroquinolone-based thiazolidinones have shown these compounds to possess significant antibacterial and antifungal properties (Ahsan et al., 2016; Patel & Patel, 2010). These findings suggest the potential for N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide and similar compounds to be used in developing new antimicrobial agents.
Synthesis and Characterization
Research on the synthesis and characterization of related compounds, such as various fluorinated pyrazoles and polyamides, has been conducted to explore their properties and applications. For example, methods for synthesizing fluorinated pyrazoles have been developed, highlighting the utility of fluorine atoms in enhancing the activity and properties of these compounds (Surmont et al., 2011). Additionally, the synthesis of aromatic polyamides containing fluorine atoms has been explored, demonstrating their potential in creating materials with desirable thermal and electrochemical properties (Liou & Chang, 2008).
Drug Discovery and Development
Compounds with structures similar to this compound have been investigated for their potential in drug discovery, especially as HIV integrase inhibitors and in cancer therapy. For instance, a novel and potent HIV integrase inhibitor has been characterized, demonstrating the critical role of structural analysis in drug development (Bacsa et al., 2013). Another study synthesized and evaluated the antitumor activity of a compound, indicating its efficacy in inhibiting cancer cell line proliferation (Hao et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use and the results of initial studies. For example, if initial studies suggest that this compound has promising biological activity, future research could focus on optimizing its structure to improve its efficacy and safety .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O2/c19-12-3-1-2-11(8-12)10-24-17(25)7-6-16(23-24)18(26)22-15-5-4-13(20)9-14(15)21/h1-9H,10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBFSELWRWCQEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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